molecular formula C16H18S B7995048 4-(4-tert-Butylphenyl)thiophenol

4-(4-tert-Butylphenyl)thiophenol

Cat. No.: B7995048
M. Wt: 242.4 g/mol
InChI Key: BRCJLLKYYQLXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-tert-Butylphenyl)thiophenol is an organic compound characterized by a thiophene ring attached to a tert-butyl group and a hydroxyl group. This unique structure imparts stability and reactivity to the compound, making it valuable in various applications. It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether. The compound is known for its distinct thiol-like odor, which makes it important in fragrance development and odorant additives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-tert-Butylphenyl)thiophenol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzenesulfonyl chloride with thiourea, followed by hydrolysis to yield the desired thiophenol. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of advanced catalytic processes to enhance efficiency and reduce costs. These methods may include the use of palladium-catalyzed coupling reactions, which are known for their mild reaction conditions and high selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-tert-Butylphenyl)thiophenol undergoes various chemical reactions, including esterification, oxidation, and substitution reactions. These reactions make it versatile for use in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while esterification can produce various esters useful in fragrance and flavor industries .

Scientific Research Applications

4-(4-tert-Butylphenyl)thiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-tert-Butylphenyl)thiophenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its thiol group can form covalent bonds with proteins, altering their function and activity. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-tert-butylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCJLLKYYQLXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.